Ethyl[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
Ethyl[2-(thiophen-2-yl)ethyl]amine, also known as 2-Thiopheneethylamine, is an aromatic amine with the molecular formula C6H9NS. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is a colorless to yellow liquid that is sensitive to air and light .
Mechanism of Action
Target of Action
Ethyl[2-(thiophen-2-yl)ethyl]amine is an aromatic amine
Mode of Action
It’s known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . Pyrimidines are crucial components of nucleic acids, suggesting that this compound may influence nucleic acid synthesis and related biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and solubility in DMSO and methanol can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of pyrimidine derivatives suggests that it may influence cellular processes involving these compounds, such as DNA replication and RNA transcription.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its properties are unstable, requiring protection with nitrogen gas . Additionally, it’s sensitive to air , indicating that exposure to oxygen and other atmospheric components may affect its stability and activity.
Biochemical Analysis
Biochemical Properties
Ethyl[2-(thiophen-2-yl)ethyl]amine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it can interact with enzymes and other biomolecules in biochemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to undergo microwave-induced condensation with iminodiacetic acid , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Ethyl[2-(thiophen-2-yl)ethyl]amine involves the following steps :
Reaction of N,N-Dimethylformamide (DMF) with Thiophene: This step produces 2-thiophenecarbaldehyde.
Reaction with Isopropyl Chloroacetate: This step yields 2-thiopheneacetaldehyde.
Reaction with Hydroxylamine Hydrochloride: This step forms 2-thiopheneacetaldehyde oxime.
Reduction: The final step reduces the oxime to produce 2-thiopheneethylamine.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Ethyl[2-(thiophen-2-yl)ethyl]amine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the functionalization of multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives.
Comparison with Similar Compounds
Ethyl[2-(thiophen-2-yl)ethyl]amine can be compared with other similar compounds, such as :
2-Thiophenemethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylthio)ethylamine: Contains an ethylthio group instead of a thiophene ring.
1-Thiophen-2-yl-ethylamine: Similar structure but with a different substitution pattern on the thiophene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-ethyl-2-thiophen-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-2-9-6-5-8-4-3-7-10-8/h3-4,7,9H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVAHTDYBPNNCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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